![molecular formula C23H18ClFN4OS B11979303 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B11979303.png)
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
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Overview
Description
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a sulfanyl group, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the triazole ring . The intermediate is then subjected to nucleophilic substitution reactions to introduce the sulfanyl and acetamide groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use in research settings. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring and aromatic substituents allow the compound to bind to active sites on enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-fluoro-2-methylphenyl)acetamide
- 2-{[5-(anilinomethyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
Uniqueness
The uniqueness of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both chlorophenyl and methylphenyl groups, along with the sulfanyl and acetamide functionalities, allows for a wide range of interactions and applications that may not be achievable with similar compounds.
Biological Activity
The compound 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide (CAS No. 893726-63-1) is a member of the triazole family, known for its diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant research findings and case studies.
Chemical Structure
The molecular formula of the compound is C17H16ClN5OS with a molecular weight of 373.86 g/mol. The structure features a triazole ring, which is a common scaffold in pharmacologically active compounds.
Antimicrobial Activity
Research has demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies indicate that triazole derivatives can act against various Gram-positive and Gram-negative bacteria. In particular, compounds with similar structural motifs have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli.
- Case Study : A study published in MDPI highlighted that certain triazole derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 3.91 mg/L to 15.63 mg/L against Gram-positive strains, suggesting that modifications in the structure can enhance antimicrobial efficacy .
Anticancer Activity
Triazole compounds are also recognized for their potential in cancer therapy. The presence of sulfur in the triazole structure has been linked to enhanced anticancer activity through various mechanisms.
- Research Findings : A study reported that mercapto-substituted triazoles demonstrated significant cytotoxicity against several cancer cell lines, including colon carcinoma and breast cancer cells. For example, specific derivatives showed IC50 values of 6.2 μM against HCT-116 cells and 27.3 μM against T47D cells .
Structure-Activity Relationship (SAR)
The biological activity of triazole-based compounds often depends on their structural features:
Structural Feature | Effect on Activity |
---|---|
Presence of Chlorine Substituent | Enhances antibacterial activity |
Sulfur Atom in Triazole Ring | Contributes to anticancer properties |
Fluorine Substituent | Modulates lipophilicity and bioavailability |
The mechanisms underlying the biological activities of triazole compounds typically include:
- Inhibition of Enzymatic Pathways : Many triazoles inhibit enzymes crucial for bacterial cell wall synthesis and cancer cell proliferation.
- Interference with Nucleic Acid Synthesis : Some derivatives disrupt DNA replication processes in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Certain compounds induce oxidative stress leading to apoptosis in cancer cells.
Properties
Molecular Formula |
C23H18ClFN4OS |
---|---|
Molecular Weight |
452.9 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C23H18ClFN4OS/c1-15-6-12-18(13-7-15)29-22(16-8-10-17(24)11-9-16)27-28-23(29)31-14-21(30)26-20-5-3-2-4-19(20)25/h2-13H,14H2,1H3,(H,26,30) |
InChI Key |
TYCZHFXZAAKKQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3F)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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